molecular formula C29H34N4O3S B2548199 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide CAS No. 329903-16-4

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide

Cat. No.: B2548199
CAS No.: 329903-16-4
M. Wt: 518.68
InChI Key: IFAUKEIDEVPDJH-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the sulfonamide group and the benzodiazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide
  • 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-6-yl)benzamide
  • 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-4-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O3S/c1-20(2)18-32(19-21(3)4)37(35,36)26-14-11-23(12-15-26)29(34)31-24-13-16-28-27(17-24)30-22(5)33(28)25-9-7-6-8-10-25/h6-17,20-21H,18-19H2,1-5H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAUKEIDEVPDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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